

Introduction: The Strategic Value of the Quinoline Scaffold

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Compound of Interest

Compound Name: *8-(Trifluoromethyl)quinolin-3-ol*
CAS No.: 1175271-71-2; 1261489-93-3
Cat. No.: B2611102

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The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure and ability to participate in π -stacking, hydrogen bonding, and metal chelation have made it a cornerstone in the development of numerous therapeutic agents.[2] The strategic functionalization of this core is a key focus of medicinal chemistry.

The introduction of a trifluoromethyl ($-\text{CF}_3$) group, in particular, can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile.[3] The $-\text{CF}_3$ group is a strong electron-withdrawing substituent and is significantly more lipophilic than a methyl group.[4] These properties can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to biological targets.[3][4] When combined with a hydroxyl ($-\text{OH}$) group, which can act as a crucial hydrogen bond donor or acceptor, the resulting 3-hydroxy-8-(trifluoromethyl)quinoline scaffold represents a highly promising platform for designing novel bioactive compounds.

Structural Elucidation & Physicochemical Properties

Chemical Structure and Tautomerism

The primary structure of 3-hydroxy-8-(trifluoromethyl)quinoline is depicted below. However, as with many hydroxy-substituted nitrogen heterocycles, it is critical to recognize the existence of keto-enol tautomerism. The molecule exists in equilibrium between the 3-hydroxyquinoline (enol) form and the 8-(trifluoromethyl)quinolin-3(4H)-one (keto) form. While spectroscopic analysis in solution would confirm the dominant species, the enol form is commonly depicted.

Caption: Chemical structure of 3-hydroxy-8-(trifluoromethyl)quinoline.

Physicochemical Data

The following table summarizes key physicochemical properties for 3-hydroxy-8-(trifluoromethyl)quinoline. Note that experimental values for this specific compound are not widely published; therefore, some data are estimated based on related structures and computational models.

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ F ₃ NO	-
Molecular Weight	213.16 g/mol	[5]
CAS Number	205519-27-3	(structure-based search)
Appearance	Predicted: Off-white to pale yellow solid	-
Melting Point	>175 °C (Decomposition likely)	Estimated
Boiling Point	Not available	-
pKa (Phenolic OH)	~8.5 - 9.5	Estimated
LogP	~2.8 - 3.2	Estimated
Solubility	Soluble in DMSO, DMF, Methanol; Poorly soluble in water	[6]

Predicted Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic methods. While a dedicated experimental spectrum for this compound is not readily available in the literature, a robust prediction can be made based on established principles and data from analogous structures.[7]

(Predicted for a 400 MHz spectrometer, solvent: DMSO-d₆)

- Rationale: The electron-withdrawing -CF₃ group at C8 will deshield adjacent protons (H7). The hydroxyl group on C3 will deshield H2 and H4. The aromatic region will show characteristic coupling patterns for the substituted quinoline system. The phenolic proton (3-OH) is expected to be a broad singlet, and its chemical shift may vary with concentration and temperature.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0 - 11.0	br s	1H	3-OH
~8.85	s	1H	H-2
~8.10	d	1H	H-4
~7.95	d	1H	H-7
~7.80	d	1H	H-5
~7.65	t	1H	H-6

(Predicted for a 100 MHz spectrometer, solvent: DMSO-d₆)

- Rationale: The carbon attached to the -CF₃ group (C8) will appear as a quartet due to C-F coupling. The carbon bearing the hydroxyl group (C3) will be significantly shifted downfield. Other carbon signals are predicted based on standard quinoline values, adjusted for substituent effects.

Chemical Shift (δ) ppm	Assignment	Notes
~155.2	C-3	Attached to -OH
~145.8	C-8a	Bridgehead carbon
~142.1	C-2	Adjacent to N and C-OH
~138.5	C-4a	Bridgehead carbon
~130.1	C-6	
~128.4	C-5	
~125.0 (q)	C-8	Quartet, $J \approx 30-35$ Hz, attached to $-CF_3$
~122.5 (q)	$-CF_3$	Quartet, $J \approx 270-275$ Hz
~121.8	C-7	
~110.6	C-4	

(Predicted, solvent: DMSO- d_6)

- Rationale: A single sharp singlet is expected for the three equivalent fluorine atoms of the $-CF_3$ group, typically in the range of -60 to -65 ppm relative to a $CFCl_3$ standard.

(Predicted for KBr pellet)

- Rationale: Key functional groups will give rise to characteristic absorption bands.[8] The broad O-H stretch is indicative of the hydroxyl group and hydrogen bonding. C-F bonds will show strong, characteristic stretches in the fingerprint region.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3100	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
1620, 1580, 1500	Medium-Strong	C=C and C=N aromatic ring stretches
1350 - 1100	Very Strong	C-F stretches (from -CF ₃ group)
~1250	Strong	C-O stretch (phenolic)

(Predicted for Electrospray Ionization, ESI+)

- Rationale: The molecular ion peak [M+H]⁺ is expected to be the base peak. Fragmentation may involve the loss of CO, a common fragmentation pathway for phenols and quinolones.

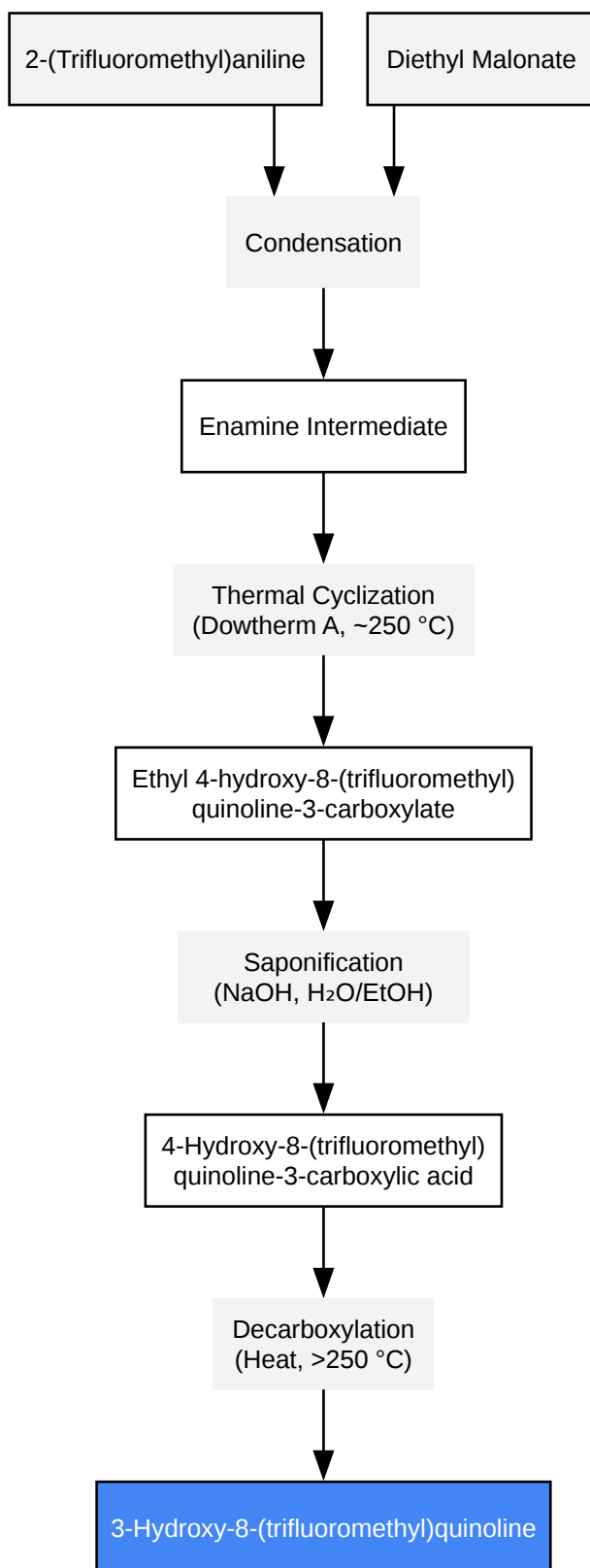
m/z	Predicted Identity
214.05	[M+H] ⁺ (Calculated: 214.0474)
186.05	[M+H - CO] ⁺

Synthesis and Purification

While the Gould-Jacobs reaction is a classic method for producing 4-hydroxyquinolines, the synthesis of 3-hydroxyquinolines often requires a different approach.^{[9][10]} A robust and effective strategy is a modified Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Retrosynthetic Analysis & Proposed Pathway

The synthesis logically begins with commercially available 2-(trifluoromethyl)aniline and diethyl malonate.



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Caption: Proposed synthetic pathway for 3-hydroxy-8-(trifluoromethyl)quinoline.

Recommended Synthetic Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediates confirm the progression of the reaction.

Step 1: Condensation to form Diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate

- To a 250 mL round-bottom flask, add 2-(trifluoromethyl)aniline (10.0 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (14.2 g, 65.2 mmol, 1.05 eq).
- Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aniline.
- Cool the reaction mixture to approximately 60 °C and apply a vacuum to remove the ethanol byproduct, yielding the crude intermediate as a viscous oil or low-melting solid. This intermediate is often used directly in the next step without further purification.
- Causality Insight: This is a nucleophilic substitution reaction where the aniline nitrogen attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol.^[11] Heating drives the reaction to completion by removing the ethanol byproduct.

Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

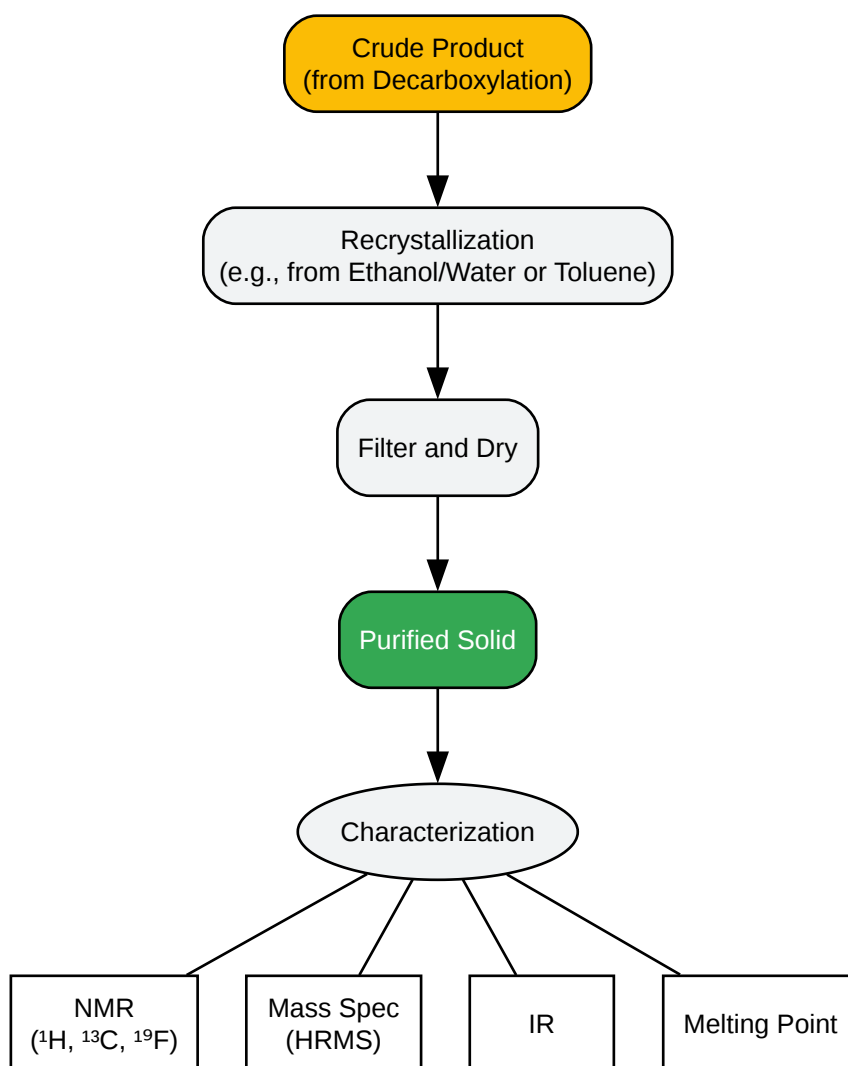
- In a fume hood, add the crude intermediate from Step 1 to a flask containing a high-boiling solvent like Dowtherm A or diphenyl ether (100 mL).
- Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes. The product will begin to precipitate upon formation.
- Cool the reaction mixture to room temperature. Add hexane or cyclohexane (100 mL) to fully precipitate the product.
- Collect the solid product by vacuum filtration, wash with hexane, and air dry.
- Causality Insight: The high temperature provides the activation energy for a 6-electron electrocyclization, a key step in the Gould-Jacobs and related quinoline syntheses.^{[11][12]}

The product is insoluble in the non-polar solvent at room temperature, allowing for easy isolation.

Step 3 & 4: Hydrolysis (Saponification) and Decarboxylation

- Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution (150 mL).
- Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis of the ester to the carboxylate salt.
- Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3. The carboxylic acid intermediate will precipitate.
- Filter the solid, wash with cold water, and dry thoroughly.
- Place the dry carboxylic acid intermediate in a flask and heat carefully above its melting point (typically >250 °C) in a sand bath or with a Bunsen burner (with appropriate safety precautions) until the evolution of CO₂ gas ceases.
- The resulting crude solid is the target compound, 3-hydroxy-8-(trifluoromethyl)quinoline.
- Causality Insight: Saponification is a standard ester hydrolysis.^[11] The subsequent decarboxylation is a thermally driven elimination reaction that is facile for β-keto acids or their vinylogous equivalents, such as this quinoline-3-carboxylic acid.

Purification and Characterization Workflow



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Caption: Post-synthesis workflow for purification and characterization.

- **Purification:** The crude solid from the decarboxylation step should be purified by recrystallization. A solvent system like ethanol/water, toluene, or acetic acid is a good starting point. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
- **Characterization:** The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 2.3, as well as by melting point analysis. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Applications in Research and Development

While 3-hydroxy-8-(trifluoromethyl)quinoline itself may not be a final drug product, it serves as a critical intermediate and a valuable scaffold for building more complex molecules in drug discovery programs.^[13] The strategic placement of the -CF₃ and -OH groups provides a foundation for developing potent and selective therapeutic agents.

- **Anticancer Agents:** Many quinoline derivatives are known to inhibit protein kinases, which are crucial regulators of cell proliferation.^[1] The trifluoromethyl group can enhance binding in the often-hydrophobic ATP-binding pocket of kinases, while the hydroxyl group can form key hydrogen bonds. Research has shown that trifluoromethyl-quinolines can induce apoptosis in cancer cells.^{[5][14]}
- **Antimalarial and Anti-infective Drugs:** The quinoline core is famous for its role in antimalarial drugs like chloroquine.^[15] Novel derivatives are urgently needed to combat drug resistance. Trifluoromethyl-substituted quinolines have demonstrated potent in vitro activity against *Plasmodium falciparum*, the parasite that causes malaria.^{[15][16]} The scaffold has also been explored for broad-spectrum anti-infective properties.^[16]
- **Neuroprotective Agents and CNS Research:** The lipophilicity imparted by the -CF₃ group can aid in crossing the blood-brain barrier, making this scaffold attractive for developing agents targeting the central nervous system (CNS).^[2]
- **Fluorescent Probes and Materials Science:** The rigid, conjugated quinoline system can be fluorescent.^[17] The hydroxyl group's sensitivity to its local environment (e.g., pH, metal ion chelation) makes derivatives of this compound potential candidates for chemosensors and fluorescent probes for biological imaging.^{[13][17]}

Safety and Handling

As a laboratory chemical, 3-hydroxy-8-(trifluoromethyl)quinoline should be handled with appropriate care. While a specific MSDS is not available, data from related compounds suggest the following precautions:

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.^{[18][19]}

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Toxicity: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation. [18][19]

Conclusion

3-Hydroxy-8-(trifluoromethyl)quinoline is a chemical scaffold with significant potential, underpinned by the synergistic contributions of its quinoline core, electron-withdrawing trifluoromethyl group, and hydrogen-bonding hydroxyl moiety. Its synthesis is achievable through established organic chemistry reactions, and its structure can be confidently confirmed using standard spectroscopic techniques. The true value of this molecule lies in its application as a versatile building block for the creation of novel compounds with promising therapeutic and material science applications, particularly in the fields of oncology and infectious diseases. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this compound in their research endeavors.

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